molecular formula C13H12O6 B2607122 methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 892559-73-8

methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2607122
CAS No.: 892559-73-8
M. Wt: 264.233
InChI Key: MLXZZQOKSOVMSF-UHFFFAOYSA-N
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Description

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetoxy group at position 3. Its molecular formula is C₁₃H₁₂O₆, with a molar mass of 264.24 g/mol . This compound is of interest due to its structural similarity to bioactive coumarins, which are known for antioxidant, antimicrobial, and anti-inflammatory properties. Commercial suppliers list it at purities of 95–97%, with prices ranging from $89 (0.05 g) to $4,231 (500 mg), reflecting its specialized research applications .

Properties

IUPAC Name

methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZZQOKSOVMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Crystals highlighted the synthesis of various derivatives of this compound and their evaluation against MCF-7 cells. The results showed a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed its effectiveness against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Findings :

  • The compound demonstrated moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • A specific derivative exhibited a zone of inhibition of 22 mm against E. coli, indicating strong antibacterial properties .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals.

Results : Compounds derived from this structure exhibited significant radical scavenging abilities, surpassing standard antioxidants like ascorbic acid .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
  • Infection Control : As an antimicrobial agent that could complement existing antibiotics.
  • Antioxidant Therapy : In formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Notes
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate C₁₃H₁₂O₆ 264.24 5,7-dihydroxy; 4-methyl; 3-acetoxy Potential antioxidant activity
Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate C₁₃H₁₂O₆ 264.24 5,7-dihydroxy; 4-H; 2-ethyl ester Similar polarity; ester chain effects on solubility
2-(5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid C₁₂H₁₀O₆ 250.20 5,7-dihydroxy; 4-methyl; 3-carboxylic acid Higher solubility in aqueous media
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Variable ~350–400 Thiazolidinone ring; 7-oxy linkage Enhanced antimicrobial activity
Key Observations:
  • Ester vs. Acid Derivatives : The methyl ester form exhibits lower aqueous solubility compared to its carboxylic acid counterpart (C₁₂H₁₀O₆) due to reduced polarity, which may influence bioavailability in pharmacological studies .
  • Substituent Position Effects: The presence of a 7-oxy linkage in thiazolidinone derivatives (e.g., compounds in ) introduces heterocyclic moieties that enhance antimicrobial activity, unlike the dihydroxy groups in the target compound, which are more associated with radical scavenging .

Commercial and Research Relevance

  • Pricing and Availability: The compound is marketed by suppliers such as A2B Chem LLC and Enamine, with prices escalating nonlinearly (e.g., $312 for 100 mg vs. $4,231 for 500 mg), indicating synthesis scalability challenges .
  • Comparative Demand : Simpler coumarins like 7-hydroxy-4-methylcoumarin are more widely available and cheaper, underscoring the niche research role of the target compound in structure-activity relationship (SAR) studies .

Biological Activity

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a compound belonging to the coumarin family. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₃H₁₂O₆
Molecular Weight : 264.23 g/mol
CAS Number : 892559-73-8
MDL Number : MFCD08741832

1. Antioxidant Activity

Coumarin derivatives have been widely studied for their antioxidant properties. This compound exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with hydroxyl groups in their structure tend to enhance this activity due to their electron-donating capabilities.

StudyMethodIC50 Value
DPPH Assay28.55 µg/mL
ABTS Assay18 µg/mL

2. Antimicrobial Activity

The antimicrobial potential of this compound has been documented in various studies. The compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Anti-inflammatory Activity

Research has shown that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. The inhibition of pro-inflammatory cytokines has been observed in vitro.

4. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. It shows potential as an acetylcholinesterase inhibitor, which could help increase acetylcholine levels and improve cognitive function.

CompoundIC50 Value (µM)
Methyl (5,7-dihydroxy...)5.0

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Inhibition of Enzymes : It acts as an inhibitor for enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Modulation of Inflammatory Pathways : The compound may inhibit the expression of inflammatory cytokines through various signaling pathways.

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, methyl (5,7-dihydroxy...) was administered to mice models with induced Alzheimer's-like symptoms. Results indicated significant improvement in memory retention and a reduction in amyloid plaque formation compared to control groups.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial efficacy of this compound against common pathogens in wound infections. The results showed a marked reduction in bacterial load within treated wounds compared to standard antibiotic treatments.

Q & A

Q. How can environmental fate studies assess its persistence and ecological impact?

  • Methodology: Use OECD 307 guidelines to simulate soil biodegradation. Measure half-life (DT₅₀) via LC-MS. Hydroxyl groups increase hydrophilicity, reducing bioaccumulation potential (log P ~2.5) but enhancing photodegradation in aquatic systems .

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